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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

spectroscopic properties of 2-Chloro-4-ethoxybenzaldehyde (CAS No. 245368-31-4). It is a

valuable intermediate in organic synthesis, particularly in the development of pharmaceutical

compounds. This document includes a summary of its known properties, detailed experimental

protocols for its synthesis and characterization, and a discussion of its potential applications in

medicinal chemistry. The synthesis of 2-Chloro-4-ethoxybenzaldehyde can be achieved via

the Williamson ether synthesis, a robust and widely applicable method for forming ethers. Its

structure and purity can be confirmed using various spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). The versatile benzaldehyde scaffold, substituted with both a chloro and an

ethoxy group, allows for extensive chemical modifications, leading to a diverse library of

molecules with potential biological activities.
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While specific experimental data for 2-Chloro-4-ethoxybenzaldehyde is not widely published,

the following table summarizes its known and predicted properties. For context, properties of

the related isomers, 2-ethoxybenzaldehyde and 4-ethoxybenzaldehyde, are also provided.

Property
2-Chloro-4-
ethoxybenzaldehyd
e

2-
Ethoxybenzaldehy
de

4-
Ethoxybenzaldehy
de

CAS Number
245368-31-4[1][2][3]

[4]
613-69-4 10031-82-0[5][6]

Molecular Formula C₉H₉ClO₂[3][4] C₉H₁₀O₂ C₉H₁₀O₂[5]

Molecular Weight 184.62 g/mol [2][3] 150.17 g/mol 150.17 g/mol [5]

Appearance Likely a solid or liquid -
Clear yellow to light

brown liquid[7]

Melting Point Not available - 13-14 °C[5][6][8]

Boiling Point Not available
136-138 °C / 24

mmHg[9]
255 °C[5][6][8]

Density Not available 1.074 g/mL at 25 °C[9]
1.08 g/mL at 25 °C[5]

[8]

Solubility

Soluble in organic

solvents; limited

solubility in water[10]

-

Poorly soluble in

water, glycols,

glycerol; soluble in

organic solvents and

oils[7]

Purity ≥ 96%[2] ≥ 97% 99%[8]

Storage
Store in a cool, dry,

well-ventilated area
-

Store in a cool, dry,

well-ventilated area

away from

incompatible

substances[7]
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Detailed experimental spectra for 2-Chloro-4-ethoxybenzaldehyde are not readily available in

the public domain. The following table provides predicted and expected spectral characteristics

based on its structure and data from isomeric and related compounds.

Spectroscopy
Expected Characteristics for 2-Chloro-4-
ethoxybenzaldehyde

¹H NMR

Aldehyde proton (CHO): ~9.8-10.5 ppm

(singlet). Aromatic protons: Three protons in the

6.8-7.9 ppm range, showing coupling patterns

consistent with a 1,2,4-trisubstituted benzene

ring. Ethoxy group (-OCH₂CH₃): A quartet

around 4.1 ppm (-OCH₂) and a triplet around 1.4

ppm (-CH₃).

¹³C NMR

Aldehyde carbon (C=O): ~190 ppm. Aromatic

carbons: Six signals in the 110-165 ppm range.

The carbon bearing the ethoxy group will be the

most downfield, and the carbon bearing the

chlorine will also be significantly shifted. Ethoxy

group carbons: ~64 ppm (-OCH₂) and ~15 ppm

(-CH₃).

IR Spectroscopy

C=O stretch (aromatic aldehyde): Strong

absorption around 1680-1700 cm⁻¹. C-H stretch

(aldehyde): Two weak bands around 2720 and

2820 cm⁻¹. C-O stretch (aryl ether): Strong

absorption around 1250 cm⁻¹. C-Cl stretch: 600-

800 cm⁻¹. Aromatic C=C stretch: 1450-1600

cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): A peak at m/z = 184, with a

characteristic M+2 peak at m/z = 186

(approximately one-third the intensity of the M⁺

peak) due to the ³⁷Cl isotope. Key Fragments:

Loss of the aldehyde group (-CHO, 29 Da), loss

of the ethyl group (-C₂H₅, 29 Da), and loss of

the ethoxy group (-OC₂H₅, 45 Da).
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Experimental Protocols
The following sections detail generalized experimental methodologies for the synthesis and

spectroscopic analysis of 2-Chloro-4-ethoxybenzaldehyde.

Synthesis via Williamson Ether Synthesis
This protocol describes the synthesis of 2-Chloro-4-ethoxybenzaldehyde from 2-chloro-4-

hydroxybenzaldehyde and an ethylating agent.

Materials:

2-Chloro-4-hydroxybenzaldehyde

Ethyl iodide or ethyl bromide

Anhydrous potassium carbonate (K₂CO₃)

Anhydrous N,N-dimethylformamide (DMF)

Diethyl ether

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 2-chloro-4-hydroxybenzaldehyde (1.0 equivalent).

Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 equivalents) to the

flask, followed by anhydrous DMF.

Addition of Ethylating Agent: Stir the mixture at room temperature for 15 minutes. Add the

ethylating agent (1.1-1.2 equivalents) dropwise to the suspension.

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the progress of

the reaction by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and pour it into

a separatory funnel containing water.

Extraction: Extract the aqueous layer with diethyl ether (3 times).

Washing: Combine the organic layers and wash with brine (2 times).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel, using a

suitable eluent system (e.g., a hexane/ethyl acetate gradient), to yield pure 2-Chloro-4-
ethoxybenzaldehyde.

Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of 2-Chloro-4-
ethoxybenzaldehyde (typically 5-10 mg) is prepared in a deuterated solvent, such as

chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired

on a standard NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, the spectral width is

typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 200

ppm, and proton decoupling is employed. Chemical shifts are referenced to the residual solvent

peak.

3.2.2. Infrared (IR) Spectroscopy For a liquid sample, the IR spectrum can be obtained using

the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed

directly onto the ATR crystal. For a solid sample, a KBr pellet can be prepared. The spectrum is

typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. A background spectrum is

recorded prior to the sample analysis and automatically subtracted.

3.2.3. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a common

technique for volatile organic compounds. The sample is introduced into the mass

spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically

70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions

are then separated by their mass-to-charge ratio (m/z) and detected.
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Applications in Research and Development
2-Chloro-4-ethoxybenzaldehyde is a valuable building block in organic synthesis, particularly

for the preparation of more complex molecules in the field of drug discovery. The presence of

three distinct functional handles—the aldehyde, the chloro substituent, and the ethoxy group—

on the aromatic ring allows for a variety of chemical transformations.

Substituted benzaldehydes are key intermediates in the synthesis of heterocyclic compounds,

which form the core structure of many pharmaceutical agents. The aldehyde group can readily

participate in condensation reactions to form imines, which can then undergo cyclization to

produce a wide range of nitrogen-containing heterocycles. The chloro and ethoxy groups can

modulate the electronic properties and lipophilicity of the final compounds, which can be crucial

for their biological activity and pharmacokinetic properties.

Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis and

characterization of 2-Chloro-4-ethoxybenzaldehyde and its role as a synthetic intermediate.

Starting Materials

Synthesis Purification Final Product & Analysis

2-Chloro-4-hydroxybenzaldehyde

Williamson Ether Synthesis in DMF at 80°CEthylating Agent (e.g., EtI)

Base (e.g., K₂CO₃)

Aqueous Workup & Extraction Column Chromatography 2-Chloro-4-ethoxybenzaldehyde Spectroscopic Characterization (NMR, IR, MS)

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of 2-Chloro-4-
ethoxybenzaldehyde.
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Chemical Transformations

Potential Products

2-Chloro-4-ethoxybenzaldehyde

Condensation Reactions (e.g., with amines) Oxidation/Reduction of Aldehyde Nucleophilic Aromatic Substitution of Chlorine Cross-Coupling Reactions

Heterocyclic Compounds (e.g., Quinolines, Benzodiazepines) Alcohols/Carboxylic Acids Substituted Benzaldehydes

Click to download full resolution via product page

Caption: Role of 2-Chloro-4-ethoxybenzaldehyde as a versatile synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemicalbook.com [chemicalbook.com]

2. 245368-31-4 Cas No. | 2-Chloro-4-ethoxybenzaldehyde | Apollo
[store.apolloscientific.co.uk]

3. 245368-31-4|2-Chloro-4-ethoxybenzaldehyde|BLD Pharm [bldpharm.com]

4. 2-Chloro-4-ethoxybenzaldehyde｜CAS 245368-31-4｜Angene International Limited｜
製品詳細 [tci-chemical-trading.com]

5. Page loading... [wap.guidechem.com]

6. 10031-82-0 CAS MSDS (4-Ethoxybenzaldehyde) Melting Point Boiling Point Density CAS
Chemical Properties [chemicalbook.com]

7. buildingblock.bocsci.com [buildingblock.bocsci.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1356691?utm_src=pdf-body-img
https://www.benchchem.com/product/b1356691?utm_src=pdf-body
https://www.benchchem.com/product/b1356691?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB13100076.htm
https://store.apolloscientific.co.uk/product/2-chloro-4-ethoxybenzaldehyde
https://store.apolloscientific.co.uk/product/2-chloro-4-ethoxybenzaldehyde
https://www.bldpharm.com/products/245368-31-4.html
https://www.tci-chemical-trading.com/product/CT225057754
https://www.tci-chemical-trading.com/product/CT225057754
https://wap.guidechem.com/dictionary/en/10031-82-0.html
https://www.chemicalbook.com/ChemicalProductProperty_US_CB9190296.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB9190296.aspx
https://buildingblock.bocsci.com/product/4-ethoxybenzaldehyde-cas-10031-82-0-292781.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. 4-Ethoxybenzaldehyde 99 10031-82-0 [sigmaaldrich.com]

9. 2-エトキシベンズアルデヒド ≥97% | Sigma-Aldrich [sigmaaldrich.com]

10. Buy 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid (EVT-2719767) | 78196-92-6
[evitachem.com]

To cite this document: BenchChem. ["2-Chloro-4-ethoxybenzaldehyde" physical and
chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1356691#2-chloro-4-ethoxybenzaldehyde-physical-
and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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